Kinome Selectivity: VRK-IN-1 Demonstrates Defined Off-Target Profile Across 48-Kinase Panel
VRK-IN-1 exhibits a quantifiable selectivity window against a panel of 48 human kinases at a uniform concentration of 1 µM. The compound inhibits only MAP4K4 (78% inhibition) and CAMKK2 (53% inhibition) above the 50% threshold, while 46 other kinases show less than 25% inhibition . In contrast, the dihydropteridinone-based VRK1 inhibitor series (derived from BI-D1870) retains significant RSK kinase inhibitory activity, and aminopyridine-scaffold VRK1/VRK2 dual inhibitors exhibit broader kinome engagement, with selectivity scores S(50%) ranging from 0.04 to 0.12 depending on structural optimization [1]. This quantitative selectivity fingerprint enables attribution of phenotypic effects specifically to VRK1 blockade rather than confounding off-target activities.
| Evidence Dimension | Kinase panel inhibition profile at 1 µM |
|---|---|
| Target Compound Data | 78% MAP4K4 inhibition, 53% CAMKK2 inhibition, <25% inhibition for 46/48 additional kinases |
| Comparator Or Baseline | Dihydropteridinone VRK1 inhibitors retain RSK inhibitory activity; aminopyridine VRK1 inhibitors exhibit selectivity scores S(50%) = 0.04–0.12 |
| Quantified Difference | VRK-IN-1 inhibits ≤2 off-target kinases above 50% at 1 µM, versus multiple RSK/CK1 family members for alternative chemotypes |
| Conditions | Biochemical kinase activity assay; 48-kinase panel at 1 µM compound concentration |
Why This Matters
A well-defined selectivity profile minimizes polypharmacology confounders in mechanistic studies, strengthening the validity of VRK1-specific conclusions in phenotypic screening.
- [1] Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. J Med Chem. 2019. View Source
